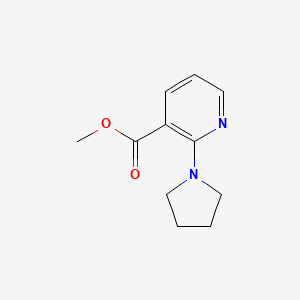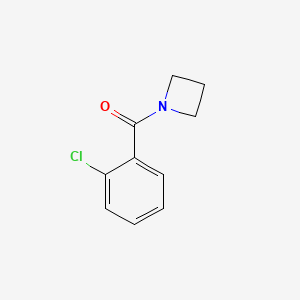![molecular formula C17H22N2O2 B7473282 Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone, also known as ABP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. ABP belongs to the class of piperidinylmethanone compounds and has been extensively studied for its unique chemical properties and biological activities.
Mechanism of Action
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone increases the concentration of dopamine in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone has been found to exhibit various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and enhanced locomotor activity. The compound has also been shown to have a neuroprotective effect against neurotoxicity induced by methamphetamine.
Advantages and Limitations for Lab Experiments
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone has several advantages for use in laboratory experiments, including its high purity level, potent binding affinity to the dopamine transporter, and well-characterized chemical properties. However, the compound also has some limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone, including the development of new drugs for the treatment of various disorders, such as Parkinson's disease and ADHD. Additionally, further studies are needed to explore the potential neuroprotective effects of Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone and its mechanism of action in various neurological disorders. Finally, research on the optimization of the synthesis method for Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone could lead to the development of more efficient and cost-effective methods for producing the compound.
Synthesis Methods
The synthesis of Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone involves the reaction of 2-methylbenzoyl chloride with piperidin-4-ylmagnesium bromide, followed by the addition of azetidine-1-carboxylic acid and subsequent dehydration. This reaction results in the formation of Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone as a white crystalline solid with a high purity level.
Scientific Research Applications
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been found to exhibit potent binding affinity to the dopamine transporter, making it a promising candidate for the development of new drugs for the treatment of various disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-5-2-3-6-15(13)17(21)19-11-7-14(8-12-19)16(20)18-9-4-10-18/h2-3,5-6,14H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKDQAKQLLHETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)




![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)

![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)